molecular formula C12H14N4O8 B174572 (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal CAS No. 174844-42-9

(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal

カタログ番号: B174572
CAS番号: 174844-42-9
分子量: 342.26 g/mol
InChIキー: GVEBOQDOPLERMC-NJOIIQIHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal” is a complex organic molecule. It contains a hexanal group (a six-carbon aldehyde) which is substituted with four hydroxy groups (making it a polyol), and an amino group that is further substituted with a 7-nitrobenzoxadiazole group .


Molecular Structure Analysis

The molecule has several stereocenters, indicating that it can exist in multiple stereoisomeric forms. The specified (2R,3R,4S,5R) configuration describes the spatial arrangement of the four hydroxy groups around the hexanal backbone .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties can be inferred from its structure. It is likely to be solid at room temperature, given the presence of multiple polar hydroxy groups. These groups may also confer solubility in polar solvents like water .

科学的研究の応用

1. Antitumor Applications

The compound has been studied as a potent inhibitor of GSTP1-1, a glutathione S-transferase that inhibits apoptosis by binding to JNK1 and TRAF2. This inhibition could be significant for antitumor applications, especially in the context of A375 melanoma cells (Di Paolo et al., 2019).

2. Energetic Materials Synthesis

In the field of chemical engineering, there's research exploring the synthesis of energetic materials using derivatives of this compound. These materials show potential in applications requiring high heat of detonation, comparable to known explosives like RDX (Cao et al., 2020).

3. Synthesis of Derivatives

The compound is involved in the synthesis of various derivatives like nitro-, nitroso-, and azo-1,2,5-oxadiazoles. These derivatives have potential in various chemical applications, including the development of new chemical entities (Batog et al., 2005).

4. Creation of Novel Bioactive Compounds

This chemical is used in the synthesis of novel bioactive compounds. These compounds have shown significant potential in antitumor activity and could be important for future cancer treatments (Maftei et al., 2013).

作用機序

The mechanism of action of this compound is not specified in the available data. The 7-nitrobenzoxadiazole group is a common motif in fluorescent probes, suggesting potential uses in biological imaging or sensing .

将来の方向性

The compound’s potential as a fluorescent probe could be explored further, particularly for applications in biological imaging or sensing . Its reactivity and properties could also be studied in more detail to understand its potential uses in other areas of chemistry.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal involves the conversion of a starting material into an intermediate, which is then converted into the final product through a series of chemical reactions.", "Starting Materials": [ "L-arabinose", "7-nitrobenzo[c][1,2,5]oxadiazol-4-amine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetic acid", "Sodium borohydride", "Sodium periodate", "Sodium metaperiodate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "L-arabinose is converted to L-arabinose-5-phosphate using sodium hydroxide and hydrochloric acid.", "L-arabinose-5-phosphate is oxidized to 2-keto-3-deoxy-L-arabinonic acid using sodium periodate.", "2-keto-3-deoxy-L-arabinonic acid is reduced to 2,3-dideoxy-L-threo-hexonic acid using sodium borohydride.", "2,3-dideoxy-L-threo-hexonic acid is converted to 2,3-dideoxy-L-erythro-hexonic acid using sodium metaperiodate.", "2,3-dideoxy-L-erythro-hexonic acid is esterified with methanol to form methyl 2,3-dideoxy-L-erythro-hexonate.", "Methyl 2,3-dideoxy-L-erythro-hexonate is treated with sodium hydroxide to form 2,3-dideoxy-L-erythro-hexonic acid methyl ester.", "2,3-dideoxy-L-erythro-hexonic acid methyl ester is converted to 2,3-dideoxy-L-erythro-hexonic acid using hydrochloric acid.", "2,3-dideoxy-L-erythro-hexonic acid is converted to 2,3-dideoxy-L-erythro-hexonic acid-4-phosphate using sodium bicarbonate.", "2,3-dideoxy-L-erythro-hexonic acid-4-phosphate is converted to 2,3-dideoxy-L-erythro-hexonic acid-4-phosphate-7-nitrobenzo[c][1,2,5]oxadiazol-4-ylamide using 7-nitrobenzo[c][1,2,5]oxadiazol-4-amine.", "2,3-dideoxy-L-erythro-hexonic acid-4-phosphate-7-nitrobenzo[c][1,2,5]oxadiazol-4-ylamide is deprotected using sodium hydroxide to form (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal." ] }

174844-42-9

分子式

C12H14N4O8

分子量

342.26 g/mol

IUPAC名

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]oxane-2,4,5-triol

InChI

InChI=1S/C12H14N4O8/c17-3-6-10(18)11(19)9(12(20)23-6)13-4-1-2-5(16(21)22)8-7(4)14-24-15-8/h1-2,6,9-13,17-20H,3H2/t6-,9-,10-,11-,12-/m1/s1

InChIキー

GVEBOQDOPLERMC-NJOIIQIHSA-N

異性体SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O)CO)O)O

SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O

正規SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC3C(C(C(OC3O)CO)O)O

174844-42-9

ピクトグラム

Irritant

同義語

2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose
2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose
2-deoxy-2-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)-D-glucose
2-NBDG

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。